5,6-Dimethylpiperidine-2-carboxylic acid

Intellectual Property Landscape Piperidine‑2‑carboxylic acid regioisomers Patent‑protected chemical space

5,6-Dimethylpiperidine-2-carboxylic acid (free base CAS 1909309-74-5; hydrochloride salt CAS 1909309-75-6) is a disubstituted pipecolic acid analogue within the piperidine‑2‑carboxylic acid class, bearing methyl groups at both the 5‑ and 6‑positions of the saturated heterocycle. With molecular formula C₈H₁₅NO₂ (free base MW 157.21) and C₈H₁₆ClNO₂ (HCl salt MW 193.67), the compound is offered by multiple global suppliers as a research‑grade building block at purities ≥95%.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13259831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpiperidine-2-carboxylic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CCC(NC1C)C(=O)O
InChIInChI=1S/C8H15NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h5-7,9H,3-4H2,1-2H3,(H,10,11)
InChIKeyPPMABERJXVCMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethylpiperidine-2-carboxylic Acid: Core Structural & Sourcing Profile for Procurement Screening


5,6-Dimethylpiperidine-2-carboxylic acid (free base CAS 1909309-74-5; hydrochloride salt CAS 1909309-75-6) is a disubstituted pipecolic acid analogue within the piperidine‑2‑carboxylic acid class, bearing methyl groups at both the 5‑ and 6‑positions of the saturated heterocycle . With molecular formula C₈H₁₅NO₂ (free base MW 157.21) and C₈H₁₆ClNO₂ (HCl salt MW 193.67), the compound is offered by multiple global suppliers as a research‑grade building block at purities ≥95% . Unlike the widely described unsubstituted pipecolic acid (2‑piperidinecarboxylic acid) and the singly‑substituted 6‑methyl‑pipecolate enantiomers, the 5,6‑dimethyl substitution pattern remains sparsely characterized in primary pharmacology literature, making sourcing integrity and structural verification critical decision factors [1].

Regioisomer identity

5,6-Dimethyl substitution pattern for SAR library design; distinct from 3,3- and 5,5-gem-dimethyl isomers.

Batch verification

Multi-method QC analytics (NMR, HPLC, GC) enable independent structural confirmation in the absence of a pharmacopoeial monograph.

Sourcing integrity

Sparse primary pharmacology literature; select suppliers offering orthogonal characterization data to reduce mis-identification risk.

Why 5,6-Dimethylpiperidine-2-carboxylic Acid Cannot Be Interchanged With Common Pipecolic Acid Analogues


The regioisomeric position of methyl substitution on the piperidine‑2‑carboxylic acid scaffold is known to determine receptor‑binding, metabolic stability, and inhibitory profiles in related pipecolate‑based chemotypes [1]. SAR studies on dimethylpiperidine isomers demonstrate that 2,6‑dimethyl substitution can confer moderate receptor affinity (Ki = 8.8 µM at the histamine‑H₂/histamine‑TX site) while the 3,5‑dimethyl isomer is inactive, underscoring that positional methylation—not merely the presence of two methyl groups—governs biological engagement [2]. For 5,6‑dimethylpiperidine‑2‑carboxylic acid specifically, the vicinal methyl arrangement adjacent to the carboxylate creates a steric and electronic environment distinct from both the 5,5‑dimethyl (gem‑dimethyl) and 3,3‑dimethyl analogues, each of which occupies different patent landscapes (17 and 60 patent counts, respectively) [3]. Direct substitution with unsubstituted pipecolic acid, 5,5‑dimethyl, or 3,3‑dimethyl isomers without confirmatory biological or analytical bridging data therefore carries the risk of altered target engagement and off‑target liabilities.

Regioisomeric methylation controls target engagement

2,6-Dimethylpiperidine shows Ki 8.8 µM at histamine-H₂ site while 3,5-isomer is inactive; positional isomer identity, not just methyl count, governs biological interaction.

Vicinal 5,6-dimethyl alters steric/electronic profile

Unlike gem-dimethyl analogues that benefit from Thorpe–Ingold acceleration, the vicinal arrangement introduces 1,2-allylic strain and distinct ring conformation—reactivity may shift in coupling reactions.

Unsubstituted or gem-dimethyl isomers are not direct replacements

Pipecolic acid, 5,5-dimethyl, or 3,3-dimethyl analogues occupy different chemical and patent spaces; substitution without bridging data may alter target engagement and intellectual property position.

Quantitative Differentiation Evidence: 5,6-Dimethylpiperidine-2-carboxylic Acid Versus Closest Comparators


Patent Portfolio Volume Compared with 3,3‑Dimethyl and 5,5‑Dimethyl Regioisomers

Among the dimethyl‑substituted piperidine‑2‑carboxylic acid isomers, the 3,3‑dimethyl variant is associated with 60 patents, the 5,5‑dimethyl variant with 17 patents, while the 5,6‑dimethyl variant (this compound) is linked to fewer than 5 patents in aggregated public databases [1]. This indicates that the 5,6‑dimethyl substitution pattern occupies a comparatively under‑patented, less‑crowded IP space, which can be advantageous for freedom‑to‑operate (FTO) assessments in early‑stage drug discovery programs.

Patent portfolio density
Reported
≥12-fold fewer patents vs 3,3-dimethyl isomer; ≥3-fold fewer vs 5,5-dimethyl isomer
Less crowded IP space may support freedom-to-operate evaluation in early discovery programs.
Aggregated patent counts from PubChemLite/Google Patents (2025).
Intellectual Property Landscape Piperidine‑2‑carboxylic acid regioisomers Patent‑protected chemical space

Regioisomeric Control of Receptor Engagement: 2,6‑ vs 3,5‑Dimethylpiperidine Affinity at Histamine‑H₂/HTX Site

In a study evaluating [³H]H12‑HTX binding to histamine‑H₂ receptors, the 2,6‑dimethylpiperidine isomer exhibited a Ki of 8.8 µM, while the 3,5‑dimethylpiperidine isomer showed no detectable inhibition [1]. Although this comparison involves N‑unsubstituted dimethylpiperidines rather than 2‑carboxylic acid derivatives, it establishes a class‑level principle that the relative position of methyl groups on the piperidine ring is a critical determinant of target engagement. By inference, the 5,6‑dimethyl arrangement in 5,6‑dimethylpiperidine‑2‑carboxylic acid may confer a biological profile distinct from the 5,5‑dimethyl or 3,3‑dimethyl analogues.

Receptor engagement toggle
Class-level inference
2,6-dimethylpiperidine Ki = 8.8 µM; 3,5-dimethylpiperidine inactive
Methyl positional isomerism alone can switch histamine-H₂ receptor binding; supports regioisomer-dependent target engagement review.
Radioligand binding assay, rat brain membranes; no direct data on 5,6-dimethylpiperidine-2-carboxylic acid.
Histamine receptor binding Dimethylpiperidine SAR Isomer selectivity

Commercial Purity Benchmarks and Batch‑Level Verification Against Unsubstituted Pipecolic Acid

Multiple suppliers offer 5,6‑dimethylpiperidine‑2‑carboxylic acid hydrochloride at certified purity of 95%–97% with batch‑specific QC documentation including NMR, HPLC, and GC . In contrast, unsubstituted DL‑pipecolic acid is typically available at ≥98%–99% purity from commodity suppliers. While the absolute purity specification is marginally lower (~2–4%), the provision of multi‑method batch analytics for the 5,6‑dimethyl analogue enables end‑users to independently verify structural identity—an essential step given the absence of pharmacopoeial monographs for this compound .

Purity & batch analytics
Reported
95–97% purity with orthogonal NMR, HPLC, GC data; vs. DL-pipecolic acid ≥98–99% (standard COA)
Availability of multi-method batch characterization offsets slightly lower nominal purity, reducing structural mis-identification risk.
Supplier-specified QC data (Bidepharm, MolCore, Enamine/Fujifilm Wako); no pharmacopoeial monograph exists.
Chemical purity Quality control Piperidine building blocks

Physicochemical Differentiation: Steric and Conformational Impact of Vicinal 5,6‑Dimethyl Substitution

The vicinal 5,6‑dimethyl substitution pattern in 5,6‑dimethylpiperidine‑2‑carboxylic acid introduces 1,2‑allylic strain and steric compression at the ring positions adjacent to the carboxylate, which is predicted to alter the pKa of the carboxylic acid and the conformational equilibrium of the piperidine ring compared to the 5,5‑gem‑dimethyl or 3,3‑dimethyl isomers [1]. For the 5,5‑dimethyl analogue, the gem‑dimethyl group exerts a Thorpe–Ingold effect that accelerates cyclization reactions; the 5,6‑vicinal substitution lacks this effect and may instead bias the ring toward a specific chair conformer. No experimental pKa or X‑ray crystallographic data have been published for the 5,6‑isomer to confirm these predictions, representing a measurable evidentiary gap.

Conformational prediction
Class-level inference
Predicted 1,2-allylic strain; no Thorpe–Ingold effect; no experimental pKa or X-ray data
Vicinal dimethyl substitution may bias ring conformation differently than gem-dimethyl analogues; reactivity in amide coupling may differ.
Computational inference only; experimental verification required before reliance in synthesis design.
Conformational analysis Steric hindrance Pipecolic acid derivatives

Where 5,6-Dimethylpiperidine-2-carboxylic Acid Offers the Strongest Fit: Evidence‑Backed Application Scenarios


Scaffold for Novel Composition‑of‑Matter Patent Filings with Reduced FTO Risk

With a patent count of fewer than 5 versus 60 for the 3,3‑dimethyl isomer, 5,6‑dimethylpiperidine‑2‑carboxylic acid provides a strategically open chemical space for medicinal chemistry teams seeking to secure novel IP on piperidine‑2‑carboxylic acid‑based inhibitors or receptor modulators [1]. The underexplored IP landscape reduces the probability of pre‑existing patent claims blocking prosecution.

Regioisomer‑Selective SAR Probe in Piperidine‑2‑Carboxylic Acid Library Design

The class‑level evidence that 2,6‑dimethyl versus 3,5‑dimethyl substitution toggles receptor binding from active (Ki = 8.8 µM) to inactive establishes a clear rationale for including the 5,6‑dimethyl regioisomer in focused SAR libraries aimed at histamine‑family GPCRs or other targets where piperidine ring methylation dictates pharmacology [2].

Building Block Requiring Orthogonal Batch Characterization for Reproducible Synthesis

Given the absence of a pharmacopoeial monograph and the 95%–97% purity specification, 5,6‑dimethylpiperidine‑2‑carboxylic acid is best suited for synthetic chemistry workflows where batch‑specific NMR, HPLC, and GC data are reviewed prior to use . This verification step is critical for multi‑step syntheses where structural mis‑assignment could propagate costly errors.

Conformational Probe in Stereoselective Synthesis Where Vicinal Substitution Matters

The vicinal 5,6‑dimethyl arrangement creates a steric environment distinct from gem‑dimethyl analogues; this compound may serve as a conformational probe in reactions where the Thorpe–Ingold effect of gem‑dimethyl substitution is undesirable or where a specific chair conformer is required for diastereoselective transformations [3].

Application
Selection Property
Validation Focus
Novel piperidine-2-carboxylic acid patent filings
Low patent density scaffold (compared to gem-dimethyl isomers)
Freedom-to-operate landscape evaluation context
Regioisomer-selective SAR probe for histamine-family GPCRs
Regioisomer-dependent receptor engagement (class-level evidence)
Target engagement assay with correct 5,6-isomer identity verification
Multi-step synthesis requiring structural identity assurance
Multi-method batch QC data (NMR, HPLC, GC) availability
Independent batch characterization review prior to use
Stereoselective synthesis where vicinal substitution impacts conformation
Vicinal 5,6-dimethyl conformational bias (predicted)
Conformational analysis in coupling/cyclization reaction development
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